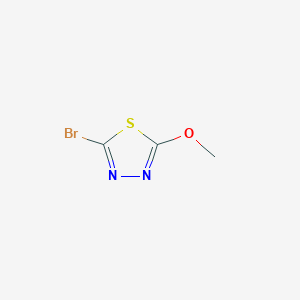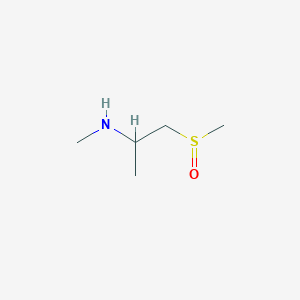![molecular formula C11H15N3O B1375287 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one CAS No. 1488678-88-1](/img/structure/B1375287.png)
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one” is a chemical compound with the CAS Number: 1803582-48-0 . It has a molecular weight of 241.72 . The compound is a hydrochloride salt and is in the form of a powder . It is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds, which includes “this compound”, has been made by glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H15N3O.ClH/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15;/h2-5,8H,6-7,12H2,1H3,(H,13,15);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a hydrochloride salt and is in the form of a powder . It is stored at room temperature .科学的研究の応用
Stereoselectivity in Organic Synthesis
Imidazolidin-4-ones are utilized in bioactive oligopeptides as proline surrogates or to protect the N-terminal amino acid from enzymatic hydrolysis. Their synthesis often involves the stereoselective reaction of alpha-aminoamide with aldehydes or ketones, leading to imidazolidin-4-ones. This process is crucial for creating compounds with specific configurations, which is important in drug development and organic chemistry (Ferraz et al., 2007).
Synthesis of Dihydro-Pyrroloimidazole Derivatives
α-Amino acid phenylhydrazides react with levulinic acid to form imidazolidin-4-one intermediates, which further cyclize to yield dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives. These reactions highlight the influence of solvent polarity on the reaction rate and introduce a new pathway for synthesizing complex heterocyclic compounds (Verardo et al., 2004).
Antinociceptive Effects of Imidazolidine Derivatives
Imidazolidine derivatives, also known as hydantoins, show therapeutic applications including anticonvulsant and neuropathic pain treatment effects. The study of 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) demonstrates its antinociceptive properties in mice, suggesting potential for pain management (Queiroz et al., 2015).
Development of New Pharmaceutical Compounds
Research on the synthesis of N-3 and C-5 substituted imidazolidines aims at producing compounds with anticonvulsant, antiarrhythmic, and antidiabetic properties. This area focuses on creating new drugs that can offer better efficacy and reduced side effects for managing these conditions (Luis et al., 2009).
Antibacterial and Antifungal Activities
The synthesis of new imidazolidine derivatives explores their potential in fighting bacterial and fungal infections. These compounds, with various aromatic substituents, have shown significant activities, suggesting a pathway for developing new antimicrobial agents (Ammar et al., 2016).
Peptidomimetics and Chiral Synthesis
Imidazolidin-4-ones serve as important motifs in natural products and pharmaceuticals, offering a versatile tool for peptidomimetics and chiral synthesis. Their utility spans from antimalarial to antiproliferative activities, highlighting their importance in medicinal chemistry and drug design (Xu et al., 2010).
Safety and Hazards
The safety information for “1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15/h2-5,8H,6-7,12H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMKONXEDVPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)
![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)







![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)

